Introduction: A Versatile Scaffold for Chemical Innovation
Introduction: A Versatile Scaffold for Chemical Innovation
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Benzyloxy)-2-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
3-(Benzyloxy)-2-chlorobenzaldehyde is an aromatic organic compound distinguished by a unique trifecta of functional groups: a reactive aldehyde, an electron-withdrawing ortho-chlorine atom, and a sterically influential meta-benzyloxy group.[1] This specific substitution pattern makes it a valuable and versatile intermediate in the field of organic synthesis.[1] Its molecular architecture serves as a foundational scaffold for constructing more complex molecules, with significant potential applications in medicinal chemistry for the development of novel therapeutic agents and in materials science.[1] The interplay between its functional groups governs its reactivity and provides multiple avenues for synthetic modification, making a thorough understanding of its properties essential for its effective application.
Physicochemical and Spectroscopic Properties
The properties of 3-(Benzyloxy)-2-chlorobenzaldehyde are summarized below. While experimental data for certain physical properties like melting point and specific solubility are not widely published, reasonable estimations can be derived from its structure and data from analogous compounds.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-3-(phenylmethoxy)benzaldehyde | [1] |
| CAS Number | 1234323-23-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 246.69 g/mol | [1][2][3] |
| Physical Form | Solid | [3] |
| Purity | ≥95% | [3] |
| Melting Point | Data not available. For context, the related isomer 4-(benzyloxy)-3-chlorobenzaldehyde melts at 89-91°C.[2][4] | |
| Solubility | Data not available. Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and dimethylformamide (DMF) due to the benzyloxy group.[1][2] | |
| Storage | Store in a refrigerator, in a cool, dry, well-ventilated place. | [2][3] |
Synthesis and Purification: A Two-Step Approach
The most logical and field-proven route to synthesize 3-(Benzyloxy)-2-chlorobenzaldehyde is a two-step process. First, the phenolic precursor, 2-chloro-3-hydroxybenzaldehyde, is synthesized. This is followed by a classic Williamson ether synthesis to introduce the benzyl protective group.
Caption: Synthetic workflow for 3-(Benzyloxy)-2-chlorobenzaldehyde.
Protocol 1: Synthesis of Precursor 2-Chloro-3-hydroxybenzaldehyde
This protocol is adapted from the Reimer-Tiemann formylation of o-chlorophenol.[5] The reaction introduces an aldehyde group onto the phenol ring, though it often yields a mixture of isomers requiring careful purification.
Methodology:
-
Reaction Setup: In a 3-L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, warm a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water to 60°C.
-
Addition of Phenol: Add o-chlorophenol (126 g, 0.98 mol) to the flask. It should dissolve completely.
-
Addition of Chloroform: Slowly add chloroform (262 g, 2.20 mol) via the addition funnel over a period of one hour, maintaining the temperature at 60°C.
-
Reaction: After the addition is complete, continue stirring at 60°C for two hours, then increase the temperature to 80°C and stir for an additional 16 hours.
-
Work-up:
-
Allow excess chloroform to distill off.
-
Cool the reaction mixture and acidify with 6 N sulfuric acid until the solution is acidic.
-
Perform a steam distillation to isolate the volatile aldehyde products.
-
-
Extraction and Purification:
-
Extract the entire distillate (approx. 6 L) with diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting oil will be a mixture of isomers. The desired 2-chloro-3-hydroxybenzaldehyde can be separated from other isomers like 3-chloro-4-hydroxybenzaldehyde by column chromatography on silica gel. The reported melting point of the purified product is in the range of 51-53°C.[5]
-
Protocol 2: Synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde via Williamson Ether Synthesis
This Sₙ2 reaction is a robust method for forming ethers from a deprotonated alcohol (or phenol) and a primary alkyl halide.[6][7]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is chosen as a mild, solid base. It is strong enough to deprotonate the phenol but is less harsh than hydroxides, minimizing side reactions. It is also easily filtered off after the reaction.[8]
-
Solvent: Acetone or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions. They solvate the cation (K⁺) effectively, leaving a highly reactive "naked" phenoxide nucleophile, thereby accelerating the reaction.[9]
-
Alkylating Agent: Benzyl bromide is a highly reactive primary halide, ideal for Sₙ2 reactions, as it is not sterically hindered and the bromide is an excellent leaving group.[6]
Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone (or DMF) to create a ~0.5 M solution.
-
Addition of Reagent: Add benzyl bromide (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted starting material), water, and saturated NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The final product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield a pure solid.
-
Spectroscopic Characterization Profile (Predicted)
Structural confirmation relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aldehyde Proton (1H): This will be the most downfield signal, appearing as a singlet (s) between δ 9.8-10.2 ppm . Its deshielded nature is due to the electron-withdrawing carbonyl group and the anisotropic effect of the benzene ring.
-
Aromatic Protons (8H total):
-
Benzaldehyde Ring (3H): These protons will appear as a complex multiplet system between δ 7.2-7.8 ppm . The proton ortho to the aldehyde and chloro group will likely be the most downfield of this set.
-
Benzyl Ring (5H): These five protons will appear in the typical aromatic region, likely between δ 7.3-7.5 ppm , as a multiplet (m).
-
-
Methylene Protons (2H): The two protons of the -O-CH₂- group will appear as a sharp singlet (s) around δ 5.1-5.3 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carbonyl Carbon (C=O): Highly deshielded, this signal will appear around δ 190-192 ppm .[10]
-
Aromatic Carbons (12C):
-
Methylene Carbon (-O-CH₂-): This signal is expected in the aliphatic region, around δ 70-72 ppm .
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected at ~1700-1715 cm⁻¹ .[1]
-
C-O-C Stretch (Ether): A strong absorption band will appear in the fingerprint region, typically around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aldehyde): Signals will appear just above 3000 cm⁻¹ for aromatic C-H and around 2850-2750 cm⁻¹ for the aldehyde C-H.
-
C-Cl Stretch: A medium to strong band is expected in the 800-600 cm⁻¹ region.
Chemical Reactivity and Applications
The reactivity of 3-(Benzyloxy)-2-chlorobenzaldehyde is dictated by the electrophilic aldehyde group, which is activated by the electron-withdrawing effect of the ortho-chlorine atom.
Caption: Key reactive sites on 3-(Benzyloxy)-2-chlorobenzaldehyde.
-
Nucleophilic Addition: The primary reaction pathway is nucleophilic addition to the carbonyl carbon. This allows for the synthesis of secondary alcohols (via reduction with agents like NaBH₄), cyanohydrins, and imines.
-
Condensation Reactions: It can readily participate in condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes.
-
Debenzylation: The benzyloxy group serves as a robust protecting group for the phenol. It can be cleaved under various conditions, most commonly via catalytic hydrogenation (H₂, Pd/C), to reveal the free hydroxyl group, enabling further functionalization at that site.
-
Aromatic Substitution: The existing substituents direct further electrophilic aromatic substitution, although the aldehyde group is deactivating.
These reactive handles make the molecule an excellent starting point for building libraries of compounds in drug discovery programs, where the core can be elaborated to probe structure-activity relationships.
Safety and Handling
As a laboratory chemical, 3-(Benzyloxy)-2-chlorobenzaldehyde must be handled with appropriate care.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Code | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Source:[3]
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid contact with skin and eyes. Avoid generating dust.
-
Storage: Keep the container tightly closed and store in a refrigerator as recommended.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
-
PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Supporting Information for Organic Letters. (2017). General procedure and compound data. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 3-Chlorobenzaldehyde. [Link]
-
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]
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Wikipedia. (n.d.). 2-Chlorobenzaldehyde. [Link]
-
Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. [Link]
-
PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
-
SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 3-Benzyloxy-benzaldehyde. [Link]
-
SpectraBase. (n.d.). 3-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
-
Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]
- Google Patents. (1971). US3624157A - Process for preparing ortho-chlorobenzaldehyde.
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